molecular formula C7H7BrN2O B14119086 2-Bromo-N-(pyridin-4-yl)acetamide CAS No. 349121-06-8

2-Bromo-N-(pyridin-4-yl)acetamide

Cat. No.: B14119086
CAS No.: 349121-06-8
M. Wt: 215.05 g/mol
InChI Key: YXWYFLGLLHXRIM-UHFFFAOYSA-N
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Description

2-Bromo-N-(pyridin-4-yl)acetamide is an organic compound that belongs to the class of amides It features a bromine atom attached to the carbon adjacent to the nitrogen atom in the acetamide group, and a pyridine ring attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(pyridin-4-yl)acetamide typically involves the bromination of N-(pyridin-4-yl)acetamide. One common method is to react N-(pyridin-4-yl)acetamide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety when handling bromine. The use of automated systems can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(pyridin-4-yl)acetamide can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: The amide group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted amides, thiol derivatives, and ethers.

    Oxidation: Products include N-oxides and other oxidized forms.

    Reduction: Products include primary or secondary amines.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(pyridin-4-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom can participate in halogen bonding, which can enhance the binding affinity of the compound to its target. Additionally, the pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-target complex .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-(pyridin-2-yl)acetamide
  • 2-Bromo-N-(pyridin-3-yl)acetamide
  • 2-Chloro-N-(pyridin-4-yl)acetamide
  • 2-Iodo-N-(pyridin-4-yl)acetamide

Uniqueness

2-Bromo-N-(pyridin-4-yl)acetamide is unique due to the specific positioning of the bromine atom and the pyridine ring. This configuration can influence its reactivity and binding properties, making it distinct from other halogenated acetamides. The presence of the bromine atom can also enhance the compound’s ability to participate in halogen bonding, which can be advantageous in drug design and materials science .

Properties

IUPAC Name

2-bromo-N-pyridin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c8-5-7(11)10-6-1-3-9-4-2-6/h1-4H,5H2,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXWYFLGLLHXRIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1NC(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201305586
Record name 2-Bromo-N-4-pyridinylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201305586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.05 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349121-06-8
Record name 2-Bromo-N-4-pyridinylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349121-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-4-pyridinylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201305586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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